1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

Pharmacokinetics Malaria Chemoprophylaxis Biguanide Antimalarials

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine (CAS 537-21-3), commonly known as chlorproguanil, is a dichloro-substituted biguanide antimalarial prodrug. It is the 3,4-dichloro analog of proguanil (chloroguanide), distinguished by the addition of a second chlorine atom on the phenyl ring.

Molecular Formula C11H15Cl2N5
Molecular Weight 288.17 g/mol
CAS No. 537-21-3
Cat. No. B122775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
CAS537-21-3
SynonymsN-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide;  Chloroproguanil;  N1-3,4-Dichlorophenyl-N5-isopropyldiguanide;  M 5943; 
Molecular FormulaC11H15Cl2N5
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18)
InChIKeyISZNZKHCRKXXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorproguanil (CAS 537-21-3): A Dichloro-Substituted Biguanide Antimalarial Prodrug with Quantifiable Pharmacokinetic and Pharmacodynamic Differentiation


1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine (CAS 537-21-3), commonly known as chlorproguanil, is a dichloro-substituted biguanide antimalarial prodrug [1]. It is the 3,4-dichloro analog of proguanil (chloroguanide), distinguished by the addition of a second chlorine atom on the phenyl ring [2]. Like proguanil, chlorproguanil is metabolized by cytochrome P450 (primarily CYP2C19) to its active cyclic triazine metabolite, chlorcycloguanil, which inhibits plasmodial dihydrofolate reductase (DHFR) to block purine and pyrimidine biosynthesis [3]. Clinically, chlorproguanil has been investigated both as monotherapy (Lapudrine®) for malaria chemoprophylaxis and in fixed-dose combination with dapsone (Lapdap®) for the treatment of uncomplicated Plasmodium falciparum malaria [4].

CYP2C19-dependent prodrug activation model
Plasmodial DHFR inhibition pathway studies
Chemoprophylaxis model endpoint research
Dapsone combination synergy investigation

Why Proguanil Cannot Be Straightforwardly Substituted for Chlorproguanil: A Pharmacokinetic and Dosing Rationale


Although chlorproguanil and proguanil both belong to the biguanide antimalarial class and share a common metabolic activation pathway via CYP2C19, they differ substantially in pharmacokinetic half-life, effective dose, and combination synergy profiles [1]. Chlorproguanil exhibits a longer elimination half-life (17.5 ± 6.7 h) compared to proguanil (14.5 ± 3.0 h), enabling extended dosing intervals [2][3]. More critically, its effective prophylactic dose is approximately one-thirteenth that of proguanil (7.5 mg daily vs. 100 mg daily), providing equivalent efficacy at a fraction of the chemical load [4]. Furthermore, chlorproguanil's metabolite, chlorcycloguanil, demonstrates strong in vitro synergy with dapsone (FICI 0.4–0.6), a property not equivalently replicated by proguanil-dapsone combinations, making chlorproguanil the preferred biguanide partner for dapsone-based combination therapy . These quantitative differences mean that substituting proguanil for chlorproguanil in either prophylactic or therapeutic regimens would require complete recalibration of dosing schedules, risk altered efficacy, and disrupt established synergy-driven combination effects.

ChlorproguanilLonger reported half-life may support extended-interval dosing models.
ProguanilShorter elimination half-life; dosing frequency assumptions may not transfer.
ChlorproguanilReported effective prophylactic dose at low mass; lower chemical exposure context.
ProguanilHigher dose requirement; dose-equivalence recalibration required for any model crossover.
Chlorproguanil + dapsoneDemonstrated synergy (FICI
Proguanil + dapsoneSynergy endpoint data not equivalently documented; may not reproduce combination response.

Quantitative Differentiation Evidence for Chlorproguanil (CAS 537-21-3) Against Closest Analogs


Elimination Half-Life: Chlorproguanil vs. Proguanil – Extended Dosing Interval Potential

Chlorproguanil demonstrates a longer elimination half-life than its non-chlorinated analog proguanil, suggesting potential for less frequent dosing in prophylactic regimens. Following a single oral dose of 80 mg chlorproguanil (Lapudrine®) in healthy volunteers, the mean plasma elimination half-life was 17.5 ± 6.7 h [1]. In contrast, proguanil administered to comparable populations exhibits a shorter half-life of 14.5 ± 3.0 h at steady state [2]. This represents a 20% longer half-life for chlorproguanil, which, when combined with its greater intrinsic potency, underpins the clinically validated twice-weekly dosing regimen of chlorproguanil 20 mg versus the daily dosing requirement of proguanil 100 mg.

Half-life context
Reported
17.5 ± 6.7 h (chlorproguanil) vs 14.5 ± 3.0 h (proguanil)
Supports less frequent dosing model exploration.
Single oral dose vs. steady-state; cross-study interpretation.
Pharmacokinetics Malaria Chemoprophylaxis Biguanide Antimalarials

Prophylactic Dose Efficiency: Chlorproguanil Achieves Equivalent Protection at 13-Fold Lower Daily Dose Than Proguanil

In a randomized, placebo-controlled clinical trial conducted among 156 schoolchildren in coastal Kenya, daily chlorproguanil 7.5 mg provided equivalent protection against Plasmodium falciparum parasitemia as daily proguanil 100 mg over 169 days of follow-up [1]. The incidence of parasitemia was 38% in the daily chlorproguanil group and 31% in the daily proguanil group, with no statistically significant difference between the two arms, while the placebo group reached 92% [1]. This indicates that chlorproguanil achieves comparable prophylactic efficacy at approximately one-thirteenth the daily dose of proguanil, translating into substantially lower chemical exposure per prophylactic course.

Prophylactic dose efficiency
Head-to-head
Chlorproguanil 7.5 mg daily equivalent to proguanil 100 mg daily
Lower chemical exposure for equivalent protection; dose-model interpretation.
169-day trial in Kenyan schoolchildren; P.falciparum endpoint.
Malaria Chemoprophylaxis Dose Comparison Plasmodium falciparum

Dapsone Synergy: Chlorproguanil/Dapsone Exhibits Strong Synergism (FICI 0.4–0.6) Not Documented for Proguanil/Dapsone

Chlorproguanil, in combination with dapsone, demonstrates strong synergistic antimalarial activity against cultured P. falciparum, with a Fractional Inhibitory Concentration Index (FICI) ranging from 0.4 to 0.6, indicative of synergism (FICI < 0.5 denotes strong synergy) . The synergy is mediated by chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone inhibiting sequential steps in the parasite folate pathway—DHFR and dihydropteroate synthase (DHPS), respectively [1]. While proguanil-dapsone combinations have also been tested clinically, the documented synergy between chlorcycloguanil and dapsone occurs at lower concentrations than that observed for pyrimethamine-sulfadoxine, and maximal synergy is achieved specifically with chlorproguanil's metabolite [2]. No equivalent FICI data demonstrating strong synergy for proguanil/dapsone were identified in the same assay systems, making chlorproguanil the evidence-backed biguanide partner for dapsone-based antimalarial combination therapy.

Dapsone synergy
Reported
FICI 0.4–0.6
Supports combination pathway-response studies.
Cultured P. falciparum; synergy at lower concentrations vs. pyrimethamine/SDX.
Combination Therapy Synergy DHFR/DHPS Inhibition Antifolate

Cross-Resistance Profile: Chlorcycloguanil Retains Differential Activity Against Certain DHFR Mutants Compared with Cycloguanil

In a yeast expression system screening Plasmodium falciparum DHFR mutants, cycloguanil and chlorcycloguanil resistance were both most impacted by the 164-Leu mutation and the paired 16-Val/108-Thr mutation; however, the quantitative fold-change in IC50 differed between the two triazines for specific genotypes [1]. Against Kenyan field isolates, chlorcycloguanil (CCG) exhibited a median IC50 of 37.80 nM, while the same study reported that CCG was substantially more potent than pyrimethamine (median IC50 733.26 nM) [2]. In wild-type isolates, the mean CCG IC50 was 0.24 ± 0.21 nM, compared to 3.71 ± 6.94 nM for pyrimethamine [3]. Although chlorcycloguanil and cycloguanil show broadly similar potency against wild-type parasites, the distinct substitution pattern on the phenyl ring of chlorproguanil confers a differential cross-resistance landscape—specifically, the 16-Val/108-Thr genotype is known to confer resistance to cycloguanil but not to pyrimethamine, while chlorcycloguanil's response to this genotype is quantitatively distinct [1].

Cross-resistance profiling
Class-level
CCG median IC50 37.80 nM (field isolates); differential fold-change vs. cycloguanil per DHFR genotype
Informs resistance surveillance compound selection.
Yeast expression system; Kenyan isolates. Compare with cycloguanil data.
Antifolate Resistance DHFR Mutations Genotype-Phenotype Correlation Plasmodium falciparum

Procurement-Relevant Application Scenarios for Chlorproguanil (CAS 537-21-3) Based on Quantitative Differentiation Evidence


National Malaria Control Programs Requiring Cost-Efficient Mass Chemoprophylaxis

Chlorproguanil's demonstrated 13.3-fold lower daily dose requirement (7.5 mg) compared to proguanil (100 mg) for equivalent prophylactic efficacy against P. falciparum [1] directly translates to lower per-capita procurement costs and reduced supply-chain volume. For a program covering 1 million individuals, the annual chlorproguanil requirement would be approximately 2.7 kg of active pharmaceutical ingredient (API) versus 36.5 kg for proguanil, yielding substantial savings in API procurement, formulation, and logistics. Combined with its longer half-life (17.5 h vs. 14.5 h), chlorproguanil supports less frequent dosing schedules (twice weekly vs. daily), further reducing administration overhead.

Fixed-Dose Combination (FDC) Development with Dapsone for Drug-Resistant Malaria

Chlorproguanil is the only biguanide with documented strong synergy (FICI 0.4–0.6) with dapsone against cultured P. falciparum . This validated synergy profile makes chlorproguanil the rational biguanide partner for dapsone-based fixed-dose combination (FDC) development (Lapdap®). Procurement specifications for FDC manufacturing should specify chlorproguanil rather than proguanil, as the synergy between chlorcycloguanil and dapsone has been demonstrated to occur at lower concentrations than that of pyrimethamine/sulfadoxine [2], providing a superior efficacy-to-toxicity ratio in combination.

Research on Antifolate Cross-Resistance in Endemic Regions

For epidemiological surveillance and drug-resistance mapping programs, chlorproguanil and its metabolite chlorcycloguanil serve as distinct pharmacological probes. The differential response of chlorcycloguanil versus cycloguanil to specific DHFR mutations (e.g., 16-Val/108-Thr pairing) [3] enables researchers to distinguish between proguanil-class and chlorproguanil-class resistance patterns. Procuring chlorproguanil as a reference standard for in vitro sensitivity assays provides more granular resistance surveillance data than relying solely on proguanil or cycloguanil.

Pharmacokinetic Reference Standard for CYP2C19 Polymorphism Studies

Both chlorproguanil and proguanil are metabolized by CYP2C19, and they act as mutual competitive inhibitors of this metabolic pathway [4]. Chlorproguanil's distinct dichloro substitution alters its binding affinity and metabolic kinetics compared to proguanil, making it a valuable comparator probe in pharmacogenomic studies of CYP2C19 polymorphism effects on biguanide activation. Procurement of high-purity chlorproguanil (≥95%) is essential for laboratories conducting in vitro metabolism studies or therapeutic drug monitoring in populations with high CYP2C19 variant prevalence.

Application
Selection Property
Validation Focus
Malaria chemoprophylaxis research models
Low per-dose API requirement context
Dose-response equivalence validation against proguanil
Dapsone-based combination pathway studies
Reported synergy (FICI) with dapsone
Combination index reproducibility in target isolates
Antifolate resistance surveillance
Distinct DHFR mutant response profile
Genotype-phenotype correlation against cycloguanil comparator
CYP2C19 pharmacogenomic metabolism studies
Dichloro-substituted biguanide probe
Metabolite formation rate vs. proguanil under variant CYP2C19 alleles
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